2,4-Dimethoxyphenethylamine

Overview

Description

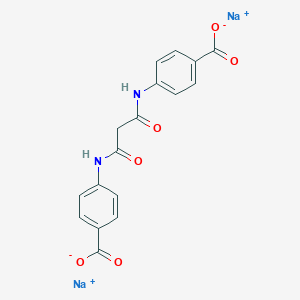

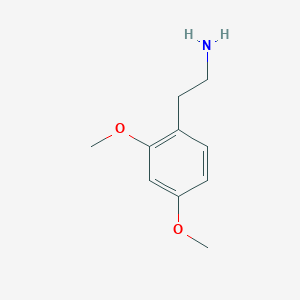

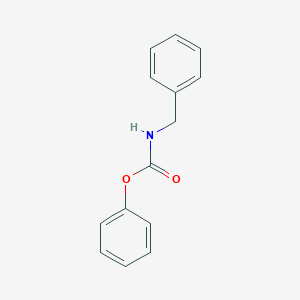

2,4-Dimethoxyphenethylamine is a phenethylamine-type designer drug . It is a synthetic compound with a chemical structure similar to monoamines and has stimulant activities on the central nervous system .

Synthesis Analysis

The synthesis of 2,4-Dimethoxyphenethylamine involves reflux condensation. The solid obtained is added in a three-necked bottle of thermometer and magnetic stirring apparatus, concentrated hydrochloric acid, and ethanol. The mixture is refluxed for 12 hours. After the reaction ends, it is cooled under ice-water bath conditions and a 5% aqueous sodium hydroxide solution is slowly added to regulate the mixture pH to alkalinity .

Molecular Structure Analysis

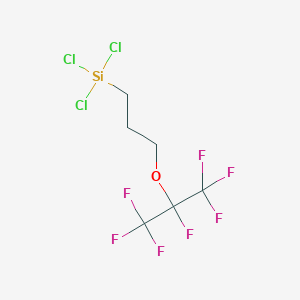

The molecular formula of 2,4-Dimethoxyphenethylamine is C10H15NO2 . It has a molecular weight of 181.232 Da . The mass spectra of this compound have major fragment ions in their electron ionization mass spectra at m/z 151/152 .

Scientific Research Applications

Neurotoxicity Studies

2,4-Dimethoxyphenethylamine is a type of substituted phenethylamine, which are potent psychoactive substances . These substances have been used in neurotoxicity studies to explore the mechanisms underlying their neurotoxic effects . For instance, in vitro studies have been conducted to evaluate their cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures .

Psychoactive Substance Research

As a potent psychoactive substance, 2,4-Dimethoxyphenethylamine has been used in research to understand the effects of such substances on the human brain and behavior . This includes studying their impact on monoaminergic transmission, which can lead to stimulant activities on the central nervous system .

Drug Toxicity Analysis

2,4-Dimethoxyphenethylamine, like other substituted phenethylamines, can be used in drug toxicity analysis . This involves studying the adverse effects that these substances can have on the human body, such as anxiety, palpitations, insomnia, hyperthermia, dry mouth, hypertension, tachycardia, anorexia, nausea, and abdominal pain .

Biological Matrices Analysis

Methods for the quantification of 2,4-Dimethoxyphenethylamine in different biological matrices, both traditional and alternative ones, have been developed . This is important for toxicological analysis, where blood and urine are the most widely used biological matrices .

Designer Drugs Research

2,4-Dimethoxyphenethylamine is part of a larger class of synthetic compounds known as designer drugs . These are obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities . Research in this area involves studying the effects of these new synthetic compounds, which are often not considered illegal by existing legislation .

Development of Analytical Methods

The emergence of new designer drugs like 2,4-Dimethoxyphenethylamine highlights the need for updated comprehensive analytical methods . This includes methods for analyzing biological matrices for the presence of these drugs, which is crucial for monitoring drug abuse and ensuring public health .

Safety and Hazards

Mechanism of Action

Target of Action

2,4-Dimethoxyphenethylamine, also known as 2C-B, primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors This activation can lead to changes in the transmission of serotonin signals, which can alter various physiological and psychological processes .

Biochemical Pathways

The primary metabolic pathways of 2C-B involve oxidative deamination and demethylation . Oxidative deamination results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

It is known that the onset of action is approximately20-40 minutes when taken orally, and the elimination half-life is 2.48 ± 3.20 hours . The duration of action is 4-12 hours depending on the route of administration .

Result of Action

The activation of the 5-HT2C and 5-HT2A receptors by 2C-B leads to an increase in dopamine but a decrease in 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens . This can result in various effects, including changes in mood, perception, and behavior .

Action Environment

The effects of 2C-B can be influenced by various environmental factors. For instance, using 2C-B in a calm, quiet, and relaxed environment could lead to a pleasant experience, while being in a noisy, crowded place may result in a less enjoyable or even distressing experience . The substance is generally consumed orally or nasally, and the dosage range is listed as 12–24 mg .

properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTQAPOROITHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329129 | |

| Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxyphenethylamine | |

CAS RN |

15806-29-8 | |

| Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper "Photocyclization of N-Chloroacetyl-2-methoxy- and 2,4-dimethoxyphenethylamines to 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-diones"?

A1: The research demonstrates the successful photocyclization of N-chloroacetyl-2,4-dimethoxyphenethylamine to form a specific bicyclic compound, 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-dione, using UV irradiation. [] This highlights the potential of using photochemical reactions to synthesize complex molecular structures from relatively simple starting materials like 2,4-dimethoxyphenethylamine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)

![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)